molecular formula C13H16N2O3 B14782480 3-(Boc-amidino)-benzaldehyde

3-(Boc-amidino)-benzaldehyde

Cat. No.: B14782480
M. Wt: 248.28 g/mol
InChI Key: SSCJFQRKPGHZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amidino)-benzaldehyde is a chemical compound characterized by the presence of a benzaldehyde group substituted with a Boc-amidino group. The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis. This compound is of significant interest due to its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 3-(Boc-amidino)-benzaldehyde typically involves the protection of the amidine group with a Boc group. One common method involves the reaction of benzaldehyde with a Boc-protected amidine precursor. The reaction is usually carried out under mild conditions to ensure the stability of the Boc group. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(Boc-amidino)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The Boc-amidino group can be substituted under specific conditions to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Boc-amidino)-benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Boc-amidino)-benzaldehyde involves the interaction of the Boc-amidino group with various molecular targets. The Boc group provides steric protection, allowing the amidino group to interact selectively with specific enzymes or receptors. This selective interaction can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

3-(Boc-amidino)-benzaldehyde can be compared with other Boc-protected compounds, such as:

    3-(Boc-amidino)-benzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.

    3-(Boc-amidino)-benzyl alcohol: Similar in structure but with an alcohol group instead of an aldehyde.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl N-(3-formylbenzenecarboximidoyl)carbamate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-5-9(7-10)8-16/h4-8H,1-3H3,(H2,14,15,17)

InChI Key

SSCJFQRKPGHZGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=N)C1=CC=CC(=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.